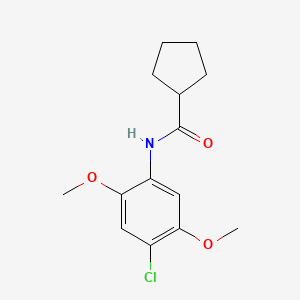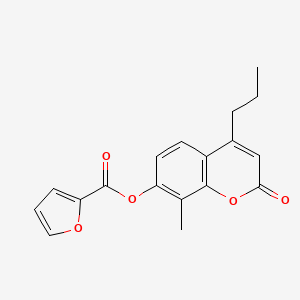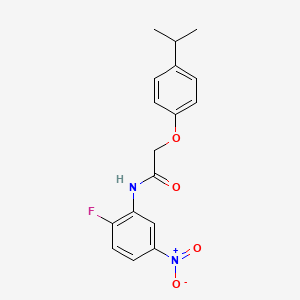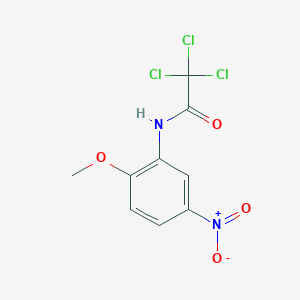
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1980s and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the endocannabinoid system and its effects on the body. It has also been shown to have a wide range of effects, making it useful for studying the potential use of cannabinoids in the treatment of various diseases.
However, there are also limitations to the use of this compound 55,940 in lab experiments. It is a synthetic cannabinoid, and its effects may differ from those of natural cannabinoids. Additionally, its potency may make it difficult to study at lower concentrations.
Orientations Futures
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940. One area of research is the potential use of cannabinoids in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer. Another area of research is the development of new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 55,940 and other synthetic cannabinoids.
Méthodes De Synthèse
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with cyclopentylamine, or the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by hydrolysis.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPCGPTQYJSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}butanoic acid](/img/structure/B5822697.png)
![ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5822705.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5822722.png)
![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)
![3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5822737.png)



![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)
